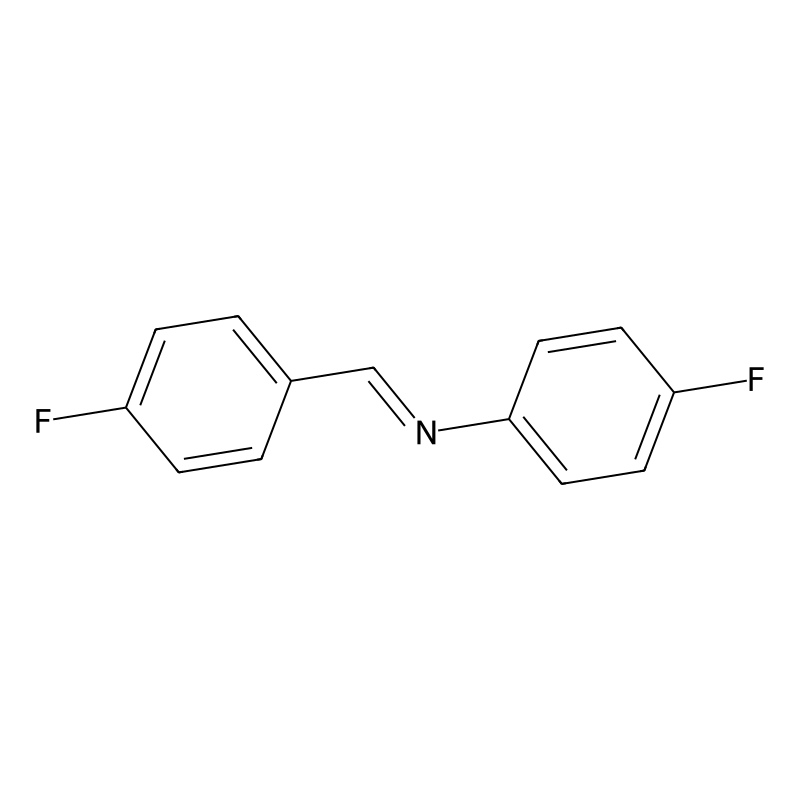4-Fluoro-N-(4-fluorobenzylidene)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential applications based on structure
Due to the presence of an aromatic amine group and a benzylidene group, 4-Fluoro-N-(4-fluorobenzylidene)aniline could hold potential for research in various areas including:
- Organic Chemistry: The compound's structure suggests it might be relevant in studies on Schiff base formation and reactivity. Schiff bases are important intermediates in organic synthesis .
- Medicinal Chemistry: The aromatic rings and amine functionality could be of interest for researchers exploring novel drug scaffolds, although further investigation would be needed.
Availability of information
Scientific literature databases like PubMed or Google Scholar don't yield many results for this specific compound, suggesting that research on 4-Fluoro-N-(4-fluorobenzylidene)aniline might be limited or not yet widely published.
4-Fluoro-N-(4-fluorobenzylidene)aniline is an organic compound with the molecular formula CHFN. It features a fluorinated aromatic structure, where a fluorobenzylidene group is attached to an aniline moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine substituents.
There is no current research available on a specific mechanism of action for 4-Fluoro-N-(4-fluorobenzylidene)aniline.
- Information on specific hazards associated with 4-Fluoro-N-(4-fluorobenzylidene)aniline is limited.
- As a general precaution for aromatic amines and Schiff bases, it should be handled with care due to potential skin irritation, respiratory issues upon inhalation, and environmental hazards [].
- Always consult safety data sheets (SDS) before handling this compound.
- Condensation Reactions: The synthesis of this compound often involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde, leading to the formation of the imine linkage.
- Reduction Reactions: The imine can be reduced to form amines using reducing agents such as sodium borohydride.
- Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, influenced by the electron-withdrawing effects of the fluorine atoms.
Research indicates that 4-Fluoro-N-(4-fluorobenzylidene)aniline exhibits biological activity, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with biological targets, potentially serving as a lead compound for drug development. Some studies have shown its effectiveness against various microbial strains, suggesting it may act as a potential antimicrobial agent .
The synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline typically involves:
- Condensation Reaction: A common method is to react 4-fluoroaniline with 4-fluorobenzaldehyde under acidic or basic conditions to facilitate imine formation.
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques that enhance reaction rates and yields without solvents, making the process more efficient .
- Catalytic Methods: Utilizing catalysts such as iron(II) bromide has been reported to improve yields during the synthesis of similar compounds .
The applications of 4-Fluoro-N-(4-fluorobenzylidene)aniline are diverse:
- Medicinal Chemistry: It serves as a potential scaffold for developing new pharmaceuticals, particularly in targeting bacterial infections and cancer cells.
- Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.
- Chemical Research: It can be used as a reagent or ligand in various organic synthesis reactions.
Interaction studies involving 4-Fluoro-N-(4-fluorobenzylidene)aniline focus on its binding affinity with biological macromolecules. Research has indicated that this compound can form stable complexes with proteins and nucleic acids, which may influence its biological activity. Understanding these interactions is crucial for assessing its potential therapeutic applications.
Several compounds share structural similarities with 4-Fluoro-N-(4-fluorobenzylidene)aniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| N-(4-Fluorobenzylidene)aniline | Lacks additional fluorine | Moderate antimicrobial activity | Simpler structure |
| 4-Fluoroaniline | Single amino group | Antimicrobial and anticancer | No imine functionality |
| N,N-Diethyl-4-fluoroaniline | Two ethyl groups instead of benzyl | Lower activity against microbes | Different substituent effects |
| 2,6-Difluoroaniline | Two fluorines at different positions | Limited biological studies | Different substitution pattern |
The uniqueness of 4-Fluoro-N-(4-fluorobenzylidene)aniline lies in its dual fluorination and imine functionality, which may enhance its reactivity and biological interactions compared to similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








